molecular formula C12H13N3O2 B14377585 3-Benzamido-1-diazoniopent-1-en-2-olate CAS No. 88473-84-1

3-Benzamido-1-diazoniopent-1-en-2-olate

Cat. No.: B14377585
CAS No.: 88473-84-1
M. Wt: 231.25 g/mol
InChI Key: GOPQXJDMCGUICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-1-diazoniopent-1-en-2-olate is a diazonium compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, which makes it highly reactive and useful in various chemical reactions. It is often used in organic synthesis and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-1-diazoniopent-1-en-2-olate typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in the presence of a base.

    Reduction: Sodium sulfite or hypophosphorous acid.

Major Products Formed

    Substitution: Aryl halides, phenols, and nitriles.

    Coupling: Azo dyes and pigments.

    Reduction: Aromatic amines.

Scientific Research Applications

3-Benzamido-1-diazoniopent-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzamido-1-diazoniopent-1-en-2-olate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including nucleophilic substitution and coupling, to form new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzamido-1-diazoniopent-1-en-2-olate is unique due to its highly reactive diazonium group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

88473-84-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(1-diazo-2-oxopentan-3-yl)benzamide

InChI

InChI=1S/C12H13N3O2/c1-2-10(11(16)8-14-13)15-12(17)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3,(H,15,17)

InChI Key

GOPQXJDMCGUICO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C=[N+]=[N-])NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.